molecular formula C22H19FN4O3S B2420402 4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714945-29-6

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2420402
M. Wt: 438.48
InChI Key: APAKCIWDJSJUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused to a pyrazine ring . The molecule also contains a methoxybenzyl group and a benzenesulfonamide group .

Scientific Research Applications

Photodynamic Therapy Applications

Photodynamic Therapy for Cancer Treatment : Certain benzenesulfonamide derivatives have been studied for their promising applications in photodynamic therapy (PDT), an alternative cancer treatment method. These compounds exhibit high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT. The photophysical and photochemical properties of these compounds, including their fluorescence properties and photodegradation quantum yields, indicate their potential as Type II photosensitizers. Such characteristics are vital for inducing cell death in cancerous tissues when exposed to light of a specific wavelength (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Activities

Synthesis and Bioactivity Studies : Research into new benzenesulfonamides includes the synthesis and evaluation of their cytotoxicity and tumor-specificity. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Moreover, certain compounds have demonstrated strong inhibition of human carbonic anhydrase isoforms, suggesting potential for therapeutic applications (Gul et al., 2016).

Antifungal Screening : The synthesis and antifungal screening of novel azetidin-2-ones have revealed potent antifungal activity against various fungi. These findings indicate the potential for developing new antimicrobial agents from benzenesulfonamide derivatives (Gupta & Halve, 2015).

Synthesis and Chemical Properties

Novel Electrophilic Fluorinating Reagent : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) represents a new class of electrophilic fluorinating reagents. Its steric demands and chemical properties improve the enantioselectivity of products in certain reactions, demonstrating the versatility of benzenesulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).

Multicomponent Synthesis of Dihydroquinoxalinones : The development of efficient synthetic routes for dihydroquinoxalinones using microwave-assisted multicomponent reactions showcases the utility of benzenesulfonamide derivatives in constructing complex molecular architectures. This method highlights the role of these compounds in facilitating rapid synthesis of biologically relevant molecules (Dalvi, Lin, Paike, & Sun, 2015).

properties

IUPAC Name

4-fluoro-N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-30-20-9-5-2-6-15(20)14-24-21-22(26-19-8-4-3-7-18(19)25-21)27-31(28,29)17-12-10-16(23)11-13-17/h2-13H,14H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKCIWDJSJUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

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